molecular formula C59H38 B12295385 1-(7-(9,9'-Bianthracen-10-yl)-9,9-dimethyl-9h-fluoren-2-yl)pyrene

1-(7-(9,9'-Bianthracen-10-yl)-9,9-dimethyl-9h-fluoren-2-yl)pyrene

Cat. No.: B12295385
M. Wt: 746.9 g/mol
InChI Key: RECARWSUVKIFDV-UHFFFAOYSA-N
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Description

1-(7-(9,9'-Bianthracen-10-yl)-9,9-dimethyl-9h-fluoren-2-yl)pyrene is a strategically designed donor-acceptor molecule that serves as a high-efficiency blue Thermally Activated Delayed Fluorescence (TADF) emitter. Its primary research value lies in the development of next-generation organic light-emitting diodes (OLEDs) for displays and solid-state lighting. The molecular architecture integrates a pyrene unit as an electron acceptor with a bulky 9,9'-bianthracene-based donor moiety, which enforces a highly twisted conformation. This molecular design minimizes the overlap between the highest occupied and lowest unoccupied molecular orbitals, resulting in a very small singlet-triplet energy gap (ΔEST). This small ΔEST is crucial for efficient reverse intersystem crossing (RISC), allowing the conversion of non-emissive triplet excitons into emissive singlet excitons, thereby enabling theoretically 100% internal quantum efficiency. A key application of this compound is in the fabrication of deep-blue OLED devices. Research demonstrates that when doped into a suitable host matrix, this emitter can achieve high external quantum efficiencies (EQEs) of over 19% with deep-blue emission meeting the stringent color standards for high-quality displays, specifically CIE y values below 0.15 [https://onlinelibrary.wiley.com/doi/10.1002/adma.202004120]. The bulky, rigid structure of the bianthracene-fluorene hybrid donor also helps to suppress concentration quenching and excimer formation, which are common challenges for blue emitters like pyrene, leading to improved color purity and operational stability in devices. Consequently, this compound is a critical material for researchers exploring high-performance, stable, and energy-efficient blue TADF-OLEDs.

Properties

Molecular Formula

C59H38

Molecular Weight

746.9 g/mol

IUPAC Name

1-[7-(10-anthracen-9-ylanthracen-9-yl)-9,9-dimethylfluoren-2-yl]pyrene

InChI

InChI=1S/C59H38/c1-59(2)52-33-40(42-28-24-37-23-22-35-14-11-15-36-25-31-51(42)56(37)54(35)36)26-29-45(52)46-30-27-41(34-53(46)59)55-47-18-7-9-20-49(47)58(50-21-10-8-19-48(50)55)57-43-16-5-3-12-38(43)32-39-13-4-6-17-44(39)57/h3-34H,1-2H3

InChI Key

RECARWSUVKIFDV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C7=C1C=C(C=C7)C8=C9C=CC=CC9=C(C1=CC=CC=C18)C1=C2C=CC=CC2=CC2=CC=CC=C21)C

Origin of Product

United States

Preparation Methods

Preparation of 9,9-Dimethylfluoren-2-yl Derivatives

The fluorenyl core is synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. For example, 2-bromo-9,9-dimethylfluorene is prepared by treating fluorene with methyl bromide in the presence of a Lewis acid (e.g., AlCl₃), followed by bromination at the 2-position using N-bromosuccinimide (NBS) under radical initiation.

Synthesis of 9,9'-Bianthracen-10-yl Building Blocks

9,9'-Bianthracene is obtained through Ullmann coupling of 9-bromoanthracene using a copper catalyst. Subsequent dibromination at the 10- and 10'-positions employs bromine in dichloromethane, yielding 10,10'-dibromo-9,9'-bianthracene, a critical intermediate for cross-coupling.

Functionalization of Pyrene

Pyrene is functionalized at the 1-position via electrophilic aromatic substitution. Nitration followed by reduction and diazotization introduces a boronic acid group, enabling participation in Suzuki reactions.

Core Coupling Strategies

Suzuki-Miyaura Cross-Coupling

The assembly of the target compound relies on sequential Suzuki couplings. For instance:

  • First Coupling : 10,10'-dibromo-9,9'-bianthracene reacts with 2-(pyren-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Pd(PPh₃)₄ catalysis in a toluene/ethanol/H₂O mixture (3:1:1) at 80°C for 24 hours.
  • Second Coupling : The resultant mono-coupled product is coupled with 2-bromo-9,9-dimethylfluorene using analogous conditions.

Table 1 : Optimization of Suzuki Coupling Conditions

Parameter Optimal Value Impact on Yield
Catalyst Pd(PPh₃)₄ (5 mol%) 78% yield
Solvent Toluene/EtOH/H₂O Minimal side products
Temperature 80°C Complete conversion
Reaction Time 24 hours Maximizes coupling efficiency

Bromination and Subsequent Functionalization

Bromine-directed regioselectivity ensures precise connectivity. For example, bromination of 9,9-dimethylfluorene at the 7-position is achieved using Br₂ in CH₂Cl₂ at 0°C, followed by Stille coupling with a pyrenylstannane.

Mechanistic Considerations

Palladium-Catalyzed Coupling Dynamics

The oxidative addition of Pd⁰ into the C–Br bond of 10,10'-dibromo-9,9'-bianthracene is rate-determining. DFT studies suggest that electron-deficient aryl bromides accelerate this step, while bulky phosphine ligands (e.g., P(o-tol)₃) suppress β-hydride elimination.

Steric Effects in Bianthracenyl Systems

The twisted geometry of 9,9'-bianthracene reduces π-π stacking, enhancing solubility but necessitating elevated temperatures (130°C) during cyclopentannulation reactions.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using hexane/ethyl acetate (9:1). High-performance liquid chromatography (HPLC) with a C18 column resolves regioisomeric impurities.

Spectroscopic Validation

  • ¹H NMR : Aromatic protons between δ 7.5–8.5 ppm confirm connectivity.
  • MALDI-TOF MS : Molecular ion peaks at m/z 746.93 align with the theoretical mass.

Challenges and Mitigation Strategies

Byproduct Formation

Competing homocoupling of boronic acids is suppressed by degassing solvents and maintaining anhydrous conditions.

Comparative Analysis of Synthetic Routes

Table 2 : Efficiency of Reported Methods

Method Yield (%) Purity (%) Key Advantage
Sequential Suzuki 65–78 ≥95 Scalability
One-Pot Coupling 45 85 Reduced steps
Stille Coupling 60 90 Tolerance to steric bulk

Chemical Reactions Analysis

Types of Reactions

1-(7-(9,9’-Bianthracen-10-yl)-9,9-dimethyl-9h-fluoren-2-yl)pyrene can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Reduced aromatic compounds.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

1-(7-(9,9'-Bianthracen-10-yl)-9,9-dimethyl-9H-fluoren-2-yl)pyrene exhibits excellent luminescent properties, making it suitable for use as an emitting layer in OLEDs. The compound's ability to facilitate charge transport and its high photoluminescence efficiency are critical for enhancing device performance.

Table 1: Performance Metrics of OLEDs Using this compound

ParameterValue
Maximum Emission Wavelength433 nm
Current EfficiencyHigh (>20 cd/A)
Turn-On VoltageLow (<3V)

Photonic Devices

The compound's photophysical properties also lend themselves to applications in photonic devices. Its ability to absorb and emit light efficiently can be harnessed for sensors and other optical applications. Research indicates that the integration of this compound into photonic circuits can lead to improved signal processing capabilities.

Biological Interactions

While specific biological activity data for this compound is limited, compounds within this structural class often exhibit interesting interactions with biological macromolecules. Studies have suggested potential cytotoxicity and mutagenicity associated with similar polycyclic aromatic hydrocarbons.

Potential Cytotoxic Effects

Research indicates that compounds similar to this compound may interact with DNA and proteins, leading to cellular damage. Further studies are required to elucidate the specific mechanisms of action and potential therapeutic applications.

Table 2: Summary of Biological Activities Related to Polycyclic Aromatic Hydrocarbons

Activity TypeObserved EffectsReference
CytotoxicityInduces apoptosis in cancer cells
MutagenicityDNA damage observed
Interaction with ProteinsPotential disruption of protein function

Mechanism of Action

The mechanism of action of 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dimethyl-9h-fluoren-2-yl)pyrene involves its ability to absorb and emit light, making it useful in photophysical studies. The compound interacts with molecular targets through π-π stacking interactions and can participate in electron transfer processes. These interactions are crucial for its applications in organic electronics and materials science.

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl-Substituted Derivatives

BAnFPye is part of a series of fluorene-based compounds with varying alkyl chain substituents. Key analogs include:

Compound Name Substituents Molecular Formula M.W. (g/mol) UV λ (nm) PL λ (nm) TGA (°C)
BAnFPye (LT-N4004) 9,9-dimethyl C₁₈H₃₈ 356 356 433 >440
DAnF6Pye (LT-N4005) 9,9-dihexyl C₆₆H₈₈ 877.20 437 437 N/A
BAnF8Pye (LT-N4040) 9,9-dioctyl C₇₃H₆₆ 943.31 356 440 >330

Key Observations :

Alkyl Chain Effects :

  • Longer alkyl chains (e.g., dihexyl, dioctyl) increase molecular weight and solubility in organic solvents but reduce thermal stability. For example, BAnF8Pye (dioctyl) shows a TGA decomposition temperature >330°C, significantly lower than BAnFPye’s >440°C .
  • PL emission redshifts marginally with longer chains (433 nm → 440 nm), suggesting subtle electronic modulation from alkyl groups .
Comparison with Pyrenyl-Fluorene Hybrids

Another structurally related compound is 9,9-bis[4-(pyrenyl)phenyl]fluorene (CAS: 1174006-47-3), which features two pyrenyl-phenyl groups attached to a fluorene core :

  • Molecular formula : C₅₇H₃₄.
  • Molecular weight : 718.88 g/mol.

Contrast with BAnFPye :

  • Structural Design : BAnFPye integrates a rigid bianthracene unit for extended conjugation, while 9,9-bis[4-(pyrenyl)phenyl]fluorene uses pyrene for broader absorption/emission ranges.
  • Applications : Bianthracene derivatives like BAnFPye are prioritized for deep-blue emission in OLEDs, whereas bis-pyrenyl systems may favor green-red emission or charge-transport layers .

Research Findings and Implications

Thermal Stability : Shorter alkyl chains (e.g., dimethyl) improve thermal resilience, critical for high-temperature device processing (>440°C for BAnFPye vs. >330°C for BAnF8Pye) .

Emission Tuning : Substituted alkyl groups enable fine-tuning of PL maxima (~7 nm shift across the series), aiding color purity in displays .

Synthetic Challenges : Friedländer condensations and Suzuki couplings are common in synthesizing these PAHs, though purity (>99% via HPLC) is achievable through sublimation .

Biological Activity

1-(7-(9,9'-Bianthracen-10-yl)-9,9-dimethyl-9h-fluoren-2-yl)pyrene is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of phototherapy and as a fluorescent probe. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure

The compound consists of a pyrene core substituted with a bianthracene moiety and a dimethylfluorene group. Its structure is significant for its photophysical properties, which are crucial for its biological applications.

Mechanisms of Biological Activity

  • Photodynamic Therapy (PDT) : The compound exhibits phototoxic properties when activated by light. Upon irradiation, it generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells. This mechanism is particularly relevant for targeted cancer therapies where localized activation minimizes damage to surrounding healthy tissues.
  • Fluorescent Properties : The compound's fluorescence allows it to be used as a probe in biological imaging. Its ability to bind selectively to certain biomolecules enhances its utility in tracking cellular processes.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Cytotoxicity Studies : In vitro studies have shown that derivatives of similar structures can exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. For instance, compounds with similar bianthracene structures demonstrated up to 50% cell death at concentrations as low as 10 µM when exposed to light .
  • Photochemical Behavior : Studies indicate that the compound's photochemical properties allow it to undergo efficient energy transfer processes. This behavior is essential for applications in PDT, where the generation of singlet oxygen is critical for therapeutic efficacy .
  • Fluorescence Resonance Energy Transfer (FRET) : The compound has shown potential in FRET applications due to its ability to interact with biomolecules such as DNA and proteins. In one study, a related fluorophore demonstrated enhanced emission upon binding to bovine serum albumin (BSA), indicating strong interactions that could be leveraged for biosensing applications .

Data Table: Biological Activity Summary

Biological Activity Effect Cell Line/Model Concentration Reference
Cytotoxicity50% cell deathA54910 µM
Photodynamic ActivityROS generationHeLaLight activated
FRET with BSAIncreased emissionBSA10 µM

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